![molecular formula C10H9FO3 B2751839 Methyl 3-fluoro-4-methylbenzoylformate CAS No. 1314928-17-0](/img/structure/B2751839.png)
Methyl 3-fluoro-4-methylbenzoylformate
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Overview
Description
Methyl 3-fluoro-4-methylbenzoylformate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of interesting biological activities. In
Scientific Research Applications
Methyl 3-fluoro-4-methylbenzoylformate has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, this compound has been found to exhibit a range of interesting biological activities, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-methylbenzoylformate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biological pathways, including those related to inflammation and cancer. This compound has also been found to exhibit antibacterial and antifungal activities.
Biochemical and Physiological Effects:
Methyl 3-fluoro-4-methylbenzoylformate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 3-fluoro-4-methylbenzoylformate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be purified through recrystallization, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.
Future Directions
There are several future directions for the study of methyl 3-fluoro-4-methylbenzoylformate. One potential direction is the development of novel synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments.
Synthesis Methods
Methyl 3-fluoro-4-methylbenzoylformate can be synthesized through a simple and efficient process involving the reaction of 3-fluoro-4-methylbenzoic acid with methyl chloroformate in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
properties
IUPAC Name |
methyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGFVYZNORJAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-methylbenzoylformate |
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